2,4-Dichlorobenzyl carbamimidothioate
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Overview
Description
RRD-251 is an inhibitor of the retinoblastoma tumor suppressor protein (Rb)-Raf-1 interaction. This compound exhibits potent anti-proliferative, anti-angiogenic, and anti-tumor activities . Now, let’s explore further.
Preparation Methods
Industrial Production:: Details regarding industrial-scale production methods are scarce. Researchers typically prepare RRD-251 in the laboratory for experimental purposes.
Chemical Reactions Analysis
Types of Reactions:: RRD-251 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. precise reaction pathways remain undisclosed.
Common Reagents and Conditions:: The reagents and conditions used in RRD-251 synthesis are proprietary. Researchers may employ standard organic chemistry techniques.
Major Products:: The major products formed during RRD-251 synthesis are not explicitly documented. Further research is needed to elucidate these aspects.
Scientific Research Applications
RRD-251 finds applications across several scientific domains:
Chemistry: Investigating its interactions with other molecules.
Biology: Studying its effects on cellular processes.
Medicine: Exploring its potential as an anti-cancer agent.
Industry: Assessing its industrial applications.
Mechanism of Action
RRD-251’s mechanism of action involves inhibiting the Rb-Raf-1 interaction. By disrupting this interaction, it affects downstream signaling pathways, leading to altered cell behavior. Specific molecular targets and pathways remain an active area of research.
Comparison with Similar Compounds
RRD-251 stands out due to its unique inhibition profile. Unfortunately, no direct comparisons with similar compounds are available in the literature.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl carbamimidothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H3,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXXYZBSQYXMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131916-62-6 |
Source
|
Record name | RRD-251 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131916626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RRD-251 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZB8KVZ96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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